molecular formula C29H44O4 B1259496 30-Norhederagenin CAS No. 117654-06-5

30-Norhederagenin

Cat. No.: B1259496
CAS No.: 117654-06-5
M. Wt: 456.7 g/mol
InChI Key: FKUBIEWSGBVADJ-VZBPFLCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

30-nor-Hederagenin is a steroid. It has a role as a metabolite.

Scientific Research Applications

  • Isolation and Structural Analysis : 30-Norhederagenin has been isolated from various plants, including Akebia quinata and Sinofranchetia chinensis. Studies have focused on elucidating the chemical structure and characteristics of this compound and its derivatives through spectroscopic methods such as NMR and FAB MS (Ikuta & Itokawa, 1989); (Yang et al., 2002).

  • Pharmacological Properties : Research has revealed various pharmacological properties of compounds containing this compound. For instance, saponins derived from Holboellia coriacea Diels, which contain this compound, have been evaluated for their inhibitory activity against human tumor cell lines (Ding et al., 2016).

  • Comparison with Other Compounds : Comparisons have been made between this compound and other similar compounds to understand their unique properties and potential applications. For instance, studies on Hedera canariensis have focused on the structure of glycosides containing this compound (Shashkov et al., 2006).

  • Discovery of New Saponins : New saponins containing this compound have been discovered and characterized, such as those isolated from Stauntonia chinensis, further expanding the knowledge of compounds related to this compound and their potential applications (Gao et al., 2007).

Properties

CAS No.

117654-06-5

Molecular Formula

C29H44O4

Molecular Weight

456.7 g/mol

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-6a,6b,9,12a-tetramethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C29H44O4/c1-18-8-13-29(24(32)33)15-14-27(4)19(20(29)16-18)6-7-22-25(2)11-10-23(31)26(3,17-30)21(25)9-12-28(22,27)5/h6,20-23,30-31H,1,7-17H2,2-5H3,(H,32,33)/t20-,21+,22+,23-,25-,26-,27+,28+,29-/m0/s1

InChI Key

FKUBIEWSGBVADJ-VZBPFLCRSA-N

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(=C)CC5)C(=O)O)C)C)(C)CO)O

SMILES

CC12CCC(C(C1CCC3(C2CC=C4C3(CCC5(C4CC(=C)CC5)C(=O)O)C)C)(C)CO)O

Canonical SMILES

CC12CCC(C(C1CCC3(C2CC=C4C3(CCC5(C4CC(=C)CC5)C(=O)O)C)C)(C)CO)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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